molecular formula C8H8N2O4 B188122 N-(2-Hydroxy-5-nitrophenyl)acetamide CAS No. 97-60-9

N-(2-Hydroxy-5-nitrophenyl)acetamide

Cat. No. B188122
Key on ui cas rn: 97-60-9
M. Wt: 196.16 g/mol
InChI Key: GFHYFPARONGSCD-UHFFFAOYSA-N
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Patent
US04025642

Procedure details

A mixture of 10 g. (0.065 mol) of 2-amino-4-nitrophenol, 125 ml. of dry toluene and 25 ml. of glacial acetic acid is heated to affect solution. Acetic anhydride (7.57 g., 0.074 mol) is added dropwise over a period of twenty minutes and the resulting mixture is heated at about 80° C. for two hours. The reaction mixture is filtered and the solid is washed with toluene, then recrystallized from methanol to give 2-acetamido-4-nitrophenol, m.p. 283°-284° C.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C1(C)C=CC=CC=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>C(O)(=O)C>[C:19]([NH:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
0.065 mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
7.57 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the solid is washed with toluene
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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